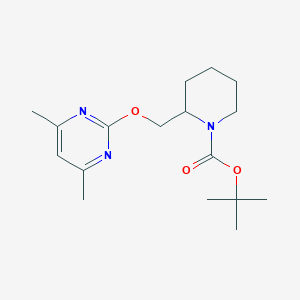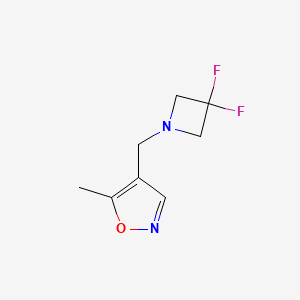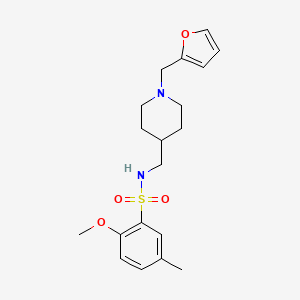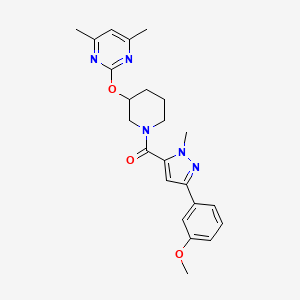
3-(2,4-Dimethoxyanilino)-2-(3-thienyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-Dimethoxyanilino)-2-(3-thienyl)acrylonitrile, also known as 3-DAT, is a synthetic organic compound that has been studied for its potential applications in scientific research. 3-DAT has been used in a variety of experiments due to its unique properties and its ability to interact with other molecules.
Scientific Research Applications
Synthesis and Characterization of Thiophene Dyes for Optoelectronics : Thiophene dyes, including derivatives similar to the compound , have been synthesized and characterized for use in optoelectronic devices. These dyes demonstrate potential in protecting human eyes and optical sensors, and for stabilizing light sources in optical communications due to their nonlinear absorption and optical limiting behavior under laser excitation (Anandan et al., 2018).
Application in Metal Ion Adsorption : Amidoxime-modified polyacrylonitrile nanofibers, which are chemically related to the compound, have been studied for their high adsorption affinity for metal ions. These findings are significant for environmental applications in metal ion adsorption from aqueous solutions (Saeed et al., 2008).
Dimerization of Acrylonitrile in Catalysis : The compound's relation to acrylonitrile has been explored in the context of its dimerization by means of metal-isocyanide complex catalysts. This research is crucial for understanding the synthetic reactions and potential applications of acrylonitrile derivatives in catalysis (Saegusa et al., 1970).
Synthetic Applications in Medicinal Chemistry : The structural similarity of the compound to acrylonitrile derivatives has been leveraged in the synthesis of bioactive heterocycles. These compounds have potential applications in the field of medicinal chemistry and drug development (Naveen et al., 2006).
Cycloaddition Reactions in Organic Synthesis : Cycloaddition reactions involving acrylonitrile and its derivatives, similar to the compound , have been studied. These reactions are important for the development of new synthetic methodologies in organic chemistry (Ead et al., 1990).
Renewable Acrylonitrile Production : Research on the production of acrylonitrile from renewable sources indirectly highlights the potential of related compounds, like the one , in sustainable chemical manufacturing processes (Karp et al., 2017).
properties
IUPAC Name |
(E)-3-(2,4-dimethoxyanilino)-2-thiophen-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-18-13-3-4-14(15(7-13)19-2)17-9-12(8-16)11-5-6-20-10-11/h3-7,9-10,17H,1-2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBIWENLZILVJM-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=C(C#N)C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C(/C#N)\C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyanilino)-2-(3-thienyl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2758611.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2758612.png)
![N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758613.png)

![2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide](/img/structure/B2758620.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2758622.png)
![(1-ethyl-1H-pyrazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2758623.png)
![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/no-structure.png)



